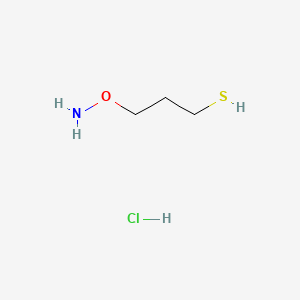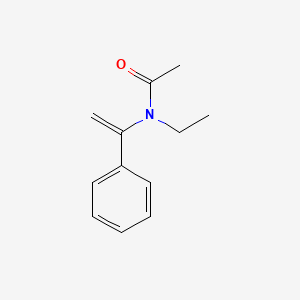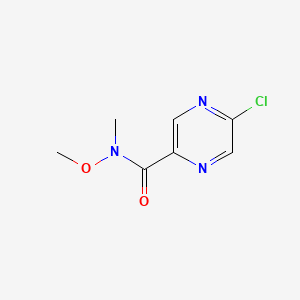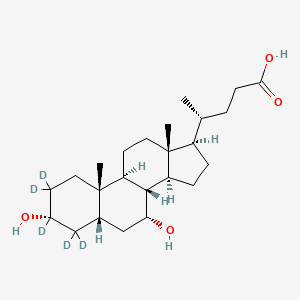
Chenodesoxycholsäure-d5 (Haupt)
Übersicht
Beschreibung
Chenodeoxycholic Acid-d5 (Major) is a deuterated form of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. It is used as a stable isotope-labeled compound in various scientific research applications. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for tracing and studying metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Chenodeoxycholic Acid-d5 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.
Biology: Helps in studying the role of bile acids in cellular processes and their interactions with receptors.
Medicine: Used in the development of drugs targeting bile acid pathways and in the treatment of liver and gallbladder diseases.
Industry: Applied in the synthesis of other bile acid derivatives and in the production of pharmaceuticals
Wirkmechanismus
Target of Action
Chenodeoxycholic Acid-d5 (Major), also known as Chenodeoxycholic acid (CDCA), is a primary bile acid generated in the liver from cholesterol . It primarily targets the cholesterol in the body, specifically in the liver and intestines . It also targets other bile acids that can be harmful to liver cells when levels are elevated .
Mode of Action
Chenodeoxycholic Acid-d5 (Major) works by dissolving the cholesterol that makes gallstones and inhibiting the production of cholesterol in the liver and absorption in the intestines . This helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .
Biochemical Pathways
In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
Pharmacokinetics
The pharmacokinetics of Chenodeoxycholic Acid-d5 (Major) involve its synthesis in the liver from cholesterol via several enzymatic steps . It is then conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . These conjugated forms have a lower pKa, which results in them being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed .
Result of Action
The result of the action of Chenodeoxycholic Acid-d5 (Major) is the reduction of levels of cholesterol in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .
Action Environment
The action of Chenodeoxycholic Acid-d5 (Major) is influenced by the environment within the body, particularly the liver and intestines where it primarily acts . The concentration of bile acids can influence its action, as when bile acid concentrations increase, CA and CDCA activate FXR which is recruited to a RXR/FXR heterodimer in SHP promoter causing the transcription of the receptor .
Biochemische Analyse
Cellular Effects
Chenodeoxycholic Acid-d5 (Major) has significant effects on various types of cells and cellular processes. It has been found to enhance the effect of sorafenib in inhibiting HepG2 cell growth through the EGFR/Stat3 pathway .
Molecular Mechanism
Chenodeoxycholic Acid-d5 (Major) exerts its effects at the molecular level through various mechanisms. It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .
Temporal Effects in Laboratory Settings
Over time, Chenodeoxycholic Acid-d5 (Major) has been observed to increase lipid profiles and total bile acid in liver and cecum, suggesting that they may play an important role in the progression of obesity .
Dosage Effects in Animal Models
In animal models, the effects of Chenodeoxycholic Acid-d5 (Major) vary with different dosages. In a rabbit model of osteoarthritis, it was found to have a therapeutic effect .
Metabolic Pathways
Chenodeoxycholic Acid-d5 (Major) is involved in several metabolic pathways. It is synthesized in the liver from cholesterol via several enzymatic steps . In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
Transport and Distribution
Chenodeoxycholic Acid-d5 (Major) is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile .
Subcellular Localization
The subcellular localization of Chenodeoxycholic Acid-d5 (Major) is primarily in the liver cells where it is synthesized and then released into the bile ducts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chenodeoxycholic Acid-d5 (Major) is synthesized through a series of chemical reactions starting from 3α,7α-dihydroxy-5β-cholanic acid. The process involves forming an intermediate compound, which is then subjected to further chemical reactions to produce the final product . The conditions for each step are carefully controlled to ensure high yield and purity.
Industrial Production Methods
The industrial production of Chenodeoxycholic Acid-d5 (Major) involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes extraction, purification, and crystallization steps to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Chenodeoxycholic Acid-d5 (Major) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various derivatives of Chenodeoxycholic Acid-d5 (Major), such as ketones, alcohols, and esters, which are used in further research and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic Acid: The non-deuterated form, used in similar applications but without the benefits of stable isotope labeling.
Ursodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.
Lithocholic Acid: A secondary bile acid with different metabolic and physiological effects.
Uniqueness
Chenodeoxycholic Acid-d5 (Major) is unique due to its stable isotope labeling, which allows for precise tracing and quantification in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-FVAYXOGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745918 | |
| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52840-12-7 | |
| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



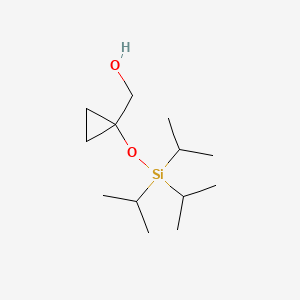
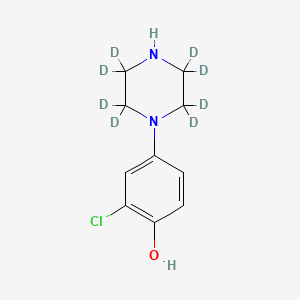
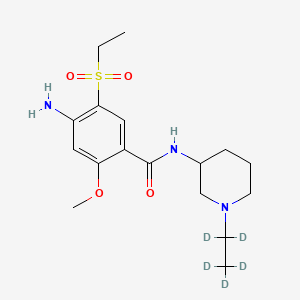
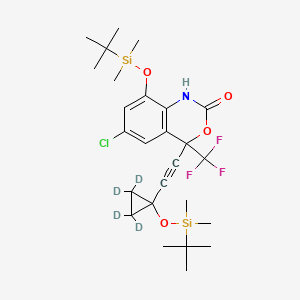
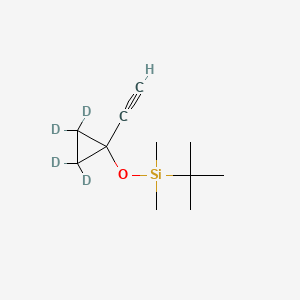
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/new.no-structure.jpg)

